molecular formula C33H26F3P B14903738 Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane

Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14903738
M. Wt: 510.5 g/mol
InChI Key: UZUPEQRWBBWHDV-UHFFFAOYSA-N
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Description

Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further substituted with a trifluoromethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula

C33H26F3P

Molecular Weight

510.5 g/mol

IUPAC Name

diphenyl-[2-[2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenyl]phenyl]phosphane

InChI

InChI=1S/C33H26F3P/c34-33(35,36)27-23-20-25(21-24-27)19-22-26-11-7-8-16-30(26)31-17-9-10-18-32(31)37(28-12-3-1-4-13-28)29-14-5-2-6-15-29/h1-18,20-21,23-24H,19,22H2

InChI Key

UZUPEQRWBBWHDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane has several scientific research applications:

    Chemistry: Used as a ligand in catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, making it a versatile ligand in various catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2’-(4-(trifluoromethyl)phenethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and a trifluoromethyl substituent. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a versatile building block in organic synthesis .

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